
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol
Overview
Description
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (CAS: 50783-82-9) is a chromogenic azo dye widely employed in spectrophotometric analyses for trace metal detection. Its structure features a brominated pyridylazo group and a dimethylaminophenol moiety, which enables selective chelation with transition metals such as cadmium (Cd), vanadium (V), uranium (U), and copper (Cu) . The bromine substituent enhances electronic transitions, resulting in high molar absorptivity (ε) values, often exceeding 10⁵ L·mol⁻¹·cm⁻¹, as observed in its Cu(II) complexes (ε = 3.204 × 10⁵ L·mol⁻¹·cm⁻¹) . Applications span environmental monitoring, biological sample analysis, and industrial quality control, leveraging its compatibility with cloud point extraction (CPE) and solid-phase extraction (SPE) techniques .
Preparation Methods
Synthesis and Preparation Methods
General Synthetic Approach
The compound is typically synthesized via an azo coupling reaction between a diazonium salt derived from 5-bromo-2-aminopyridine and 5-dimethylaminophenol. This diazotization and subsequent azo coupling are classical methods for preparing pyridylazo dyes.
- Step 1: Diazotization of 5-bromo-2-aminopyridine using sodium nitrite in acidic medium at low temperature (0–5°C).
- Step 2: Coupling the resulting diazonium salt with 5-dimethylaminophenol under controlled pH conditions to form the azo linkage.
This method ensures the formation of the azo bond (-N=N-) between the pyridyl and phenol rings, with the bromine substituent retained on the pyridyl ring.
Stock Solution Preparation
For research use, the compound is often provided as a solid and prepared into stock solutions for experimental applications. The following guidelines are recommended based on solubility and stability data:
Amount of Compound | Concentration | Volume of Solvent (mL) for Preparation |
---|---|---|
1 mg | 1 mM | 3.1135 |
5 mg | 1 mM | 15.5676 |
10 mg | 1 mM | 31.1352 |
1 mg | 5 mM | 0.6227 |
5 mg | 5 mM | 3.1135 |
10 mg | 5 mM | 6.227 |
1 mg | 10 mM | 0.3114 |
5 mg | 10 mM | 1.5568 |
10 mg | 10 mM | 3.1135 |
Table 1: Stock solution preparation volumes for 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol in mL solvent.
- Solvent Selection: Solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used due to good solubility.
- Enhancing Solubility: Heating the solution to 37°C followed by sonication or vortexing can improve dissolution.
- Storage Conditions: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability and prevent degradation.
- Avoid Freeze-Thaw Cycles: To prevent product failure, aliquoting stock solutions before freezing is advised.
In Vivo Formulation Preparation
For biological applications, the compound can be formulated into clear solutions using a stepwise solvent addition method:
- Prepare a master stock solution in DMSO.
- Sequentially add solvents such as PEG300, Tween 80, distilled water, or corn oil.
- After each solvent addition, mix thoroughly and ensure the solution remains clear before proceeding.
- Physical methods like vortexing, ultrasonication, or mild heating may aid in solubilization.
This method ensures homogeneity and clarity of the formulation, critical for in vivo studies.
Analytical and Quality Control Considerations
- Purity: Commercial samples typically exhibit >98% purity confirmed by certificate of analysis.
- Spectral Properties: The compound exhibits characteristic absorbance maxima useful for spectrophotometric assays.
- Stability: Solutions are stable under recommended storage conditions; however, repeated freeze-thaw cycles should be avoided to maintain activity.
Research Findings and Notes on Preparation
- The azo coupling reaction is sensitive to pH and temperature; optimal conditions must be maintained to avoid side reactions or incomplete coupling.
- The bromine substituent on the pyridyl ring enhances the compound’s selectivity and sensitivity in metal ion detection assays.
- Preparation of fresh solutions weekly is recommended when using ethanol stock solutions to avoid degradation.
- The compound’s solubility profile necessitates careful solvent selection and preparation techniques to ensure reproducible results.
Summary Table of Preparation Parameters
Parameter | Details |
---|---|
Synthetic Route | Diazotization of 5-bromo-2-aminopyridine + azo coupling with 5-dimethylaminophenol |
Solvent for Stock Solutions | DMSO, ethanol |
Stock Solution Concentrations | 1 mM to 10 mM |
Solubility Enhancement | Heating to 37°C, ultrasonication |
Storage Conditions | -80°C (6 months), -20°C (1 month) |
Stability Notes | Avoid freeze-thaw cycles, prepare fresh weekly if in ethanol |
In Vivo Formulation | Stepwise addition of DMSO, PEG300, Tween 80, water or corn oil, ensuring clarity after each step |
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper(II), nickel(II), and zinc(II).
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper sulfate or nickel chloride in aqueous or alcoholic solutions.
Substitution: Reagents such as sodium sulfide or potassium iodide can be used for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in various samples.
Environmental Monitoring: Employed in the analysis of heavy metals in water and soil samples.
Biological Studies: Utilized in the study of metal ion interactions with biological molecules.
Industrial Applications: Applied in the development of sensors and detection systems for industrial processes.
Mechanism of Action
The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with metal ions to form stable complexes. This interaction often results in a color change, which can be measured spectrophotometrically. The stability and formation constants of these complexes depend on the specific metal ion and the reaction conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the pyridylazo-phenol (PAP) family. Key analogues include:
Key Differences:
- Substituent Effects: Bromine in this compound improves metal-binding affinity compared to chloro analogues (e.g., 5-Cl-PADAP) due to its higher electronegativity and polarizability .
- Solubility : Sulfopropyl groups in 5-Bromo-PAPS enhance water solubility, enabling direct aqueous-phase applications, unlike the parent compound, which often requires surfactants like Triton X-100 .
- Selectivity: The dimethylamino group in this compound confers superior selectivity for Cd over Zn compared to diethylamino variants (e.g., 5-Br-PADAP) .
Performance Metrics
- Sensitivity: The brominated derivative exhibits higher ε values than non-halogenated analogues (e.g., 2-(2-pyridylazo)-resorcinol (PAR), ε = 4.0 × 10⁴ L·mol⁻¹·cm⁻¹ for Fe) due to enhanced charge-transfer transitions .
- Detection Limits: For Cd, this compound achieves a detection limit of 0.0112 μg·mL⁻¹ using CPE, outperforming 5-Br-PADAP (0.02 μg·mL⁻¹) .
- Interference Tolerance: Unlike 5-Nitro-PAPS, which requires aqueous biphasic extraction to mitigate interference, the dimethylamino variant inherently resists competing ions like Fe³⁺ and Al³⁺ in saliva and water samples .
Research Findings and Advancements
- Water-Soluble Derivatives: Tang et al. (1993) synthesized a carboxylated derivative, 2-(5-Bromo-2-pyridylazo)-5-[(N,N-dicarboxylmethyl)amino]phenol, achieving ε = 2.7 × 10⁵ L·mol⁻¹·cm⁻¹ for Ni(II) in aqueous media, ideal for iron and steel analysis .
- Nano-Enhanced Detection: Ibrahim (2017) reported Pd(II) complexation with the compound in ethanol-water solutions, achieving a 20-fold sensitivity boost over traditional methods .
- Biosensing : Recent adaptations in colorimetric loop-mediated isothermal amplification (LAMP) utilize 5-Bromo-PAPS for DNA amplification monitoring, leveraging its metal-responsive chromism .
Biological Activity
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol, commonly referred to as Br-PADAP, is a chemical compound that has garnered attention due to its various biological activities. This article explores its biological properties, mechanisms of action, and applications in research and clinical settings.
- Molecular Formula : C15H17BrN4O
- Molecular Weight : 349.23 g/mol
- Structure : The compound features a bromo-substituted pyridine ring and a dimethylamino group, contributing to its unique reactivity and biological interactions.
1. Metal Ion Detection
Br-PADAP is primarily recognized for its ability to form stable complexes with metal ions, making it useful in analytical chemistry for detecting trace metals in biological and environmental samples. It has been shown to effectively stain metals in tissue sections, demonstrating high sensitivity attributed to its charged quinoid structure formed by the alkylamino group at the 5-position of the benzene ring .
Metal Ion | Detection Limit | Staining Method |
---|---|---|
Cadmium (Cd) | Very low concentrations | Histological staining |
Lead (Pb) | Trace amounts | Spectrophotometric methods |
Copper (Cu) | Microgram levels | UV-Vis spectroscopy |
2. Antioxidant Activity
Research indicates that Br-PADAP exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to its structural characteristics, particularly the presence of the dimethylamino group which enhances electron donation capabilities. This property is crucial in mitigating oxidative stress-related cellular damage.
3. Antimicrobial Properties
Br-PADAP has shown potential antimicrobial activity against various pathogens. Studies suggest that it can inhibit bacterial growth, although the exact mechanisms remain to be fully elucidated. The compound's interaction with microbial cell membranes may disrupt cellular integrity, leading to cell death.
The biological activity of Br-PADAP can be attributed to several mechanisms:
- Metal Chelation : The compound binds with metal ions through its nitrogen and oxygen donor atoms, forming stable chelates that can modulate metal ion availability in biological systems.
- Reactive Oxygen Species (ROS) Scavenging : By donating electrons, Br-PADAP neutralizes ROS, thereby protecting cells from oxidative damage.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
Case Studies
- Staining Efficacy in Histology : A study demonstrated the efficacy of Br-PADAP in staining trace metals in tissue samples, highlighting its application in histological analysis for detecting metal-induced toxicity .
- Antioxidant Role in Cell Cultures : In vitro experiments showed that Br-PADAP significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide, suggesting a protective role against oxidative damage.
- Antimicrobial Testing : Clinical isolates of bacteria were treated with varying concentrations of Br-PADAP, resulting in notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the primary analytical applications of 2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol in metal detection?
The compound is widely used as a chromogenic agent for spectrophotometric determination of trace metals, including cadmium (Cd), zinc (Zn), nickel (Ni), and copper (Cu). It forms stable colored complexes with these metals, enabling detection at low concentrations (e.g., Zn²+ in serum at λmax 443 nm) . For example, in soil analysis, it facilitates rapid manganese (Mn) determination by forming a Mn(II)-Br-PADAP complex in buffered solutions (pH 6–8) .
Q. How is this compound utilized in forensic science?
It is employed to detect zinc residues on human skin left by galvanized tools. The method involves swabbing the skin, extracting Zn²+ with dilute nitric acid, and reacting with Br-PADAP in a borate buffer (pH 8.5–9.5) for spectrophotometric quantification at 560 nm .
Q. What are the recommended storage and handling protocols for this reagent?
The compound should be stored at 2–8°C in powder form. Safety protocols include avoiding skin/eye contact (S24/25) and dust inhalation (S22). Solubility is optimal in ethanol or acetone, but it is water-insoluble .
Advanced Research Questions
Q. How can experimental conditions be optimized for Br-PADAP-based metal chelation?
Key parameters include:
- pH : Adjust to 8.5–9.5 for Zn²+ detection or 6–8 for Mn²+ in soils .
- Buffer volume : 2–3 mL of borate buffer maximizes chromogenic intensity .
- Surfactants : Cetylpyridinium chloride enhances sensitivity by stabilizing metal complexes .
- Interference mitigation : Masking agents like EDTA are used to exclude competing ions (e.g., Fe³+) .
Q. What advanced extraction techniques integrate Br-PADAP for trace metal preconcentration?
- Cloud Point Extraction (CPE) : Combines with nonionic surfactants (e.g., PONPE 7.5) to preconcentrate dysprosium (Dy³+) from urine, achieving detection limits of 0.1 µg/L via ICP-OES .
- Solid-phase extraction : A Br-PADAP-tetraphenylborate-naphthalene adsorbent column preconcentrates Cu(I), Fe(II), and Ni(II) from aqueous samples, improving FAAS detection limits by 10–50× .
Q. How does Br-PADAP perform in hyphenated analytical systems (e.g., HPLC or CE)?
In reversed-phase HPLC, Br-PADAP chelates with Fe³+, Bi³+, and Tl³+ after pre-column derivatization, enabling separation with a C18 column and methanol/water mobile phase. Detection limits reach 0.05 µg/mL . For capillary electrophoresis (CE), direct elution of Br-PADAP-metal complexes into the system achieves simultaneous Zn²+ and Cd²+ quantification via kinetic analysis .
Q. Method Validation and Standardization
Q. What validation criteria are critical for Br-PADAP-based methods?
- Linearity : Typically spans 0.1–5.0 µg/mL for Zn²+ (R² > 0.995) .
- Precision : Relative standard deviation (RSD) < 2% for intra-day assays .
- Accuracy : Recovery rates of 95–105% in spiked serum or soil samples .
- Detection limits : As low as 0.02 µg/mL for Cd²+ in water .
Q. How is Br-PADAP applied in standardized environmental testing?
Q. Key Challenges and Solutions
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-18(2)10-4-5-11(12(19)7-10)16-17-13-6-3-9(14)8-15-13/h3-8,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIGBQNXJNNICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560089 | |
Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50783-82-9 | |
Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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